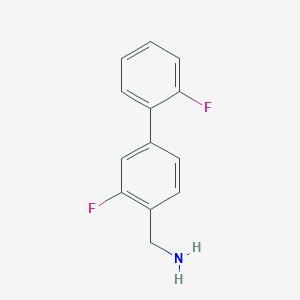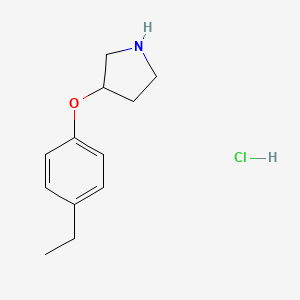
3-(4-Ethylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Molecular Structure Analysis
The molecular structure of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific substituents present on the pyrrolidine ring . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Versatility in Drug Discovery
Pyrrolidine rings, including derivatives similar to 3-(4-Ethylphenoxy)pyrrolidine hydrochloride, are highlighted for their significant role in drug discovery. The saturated five-membered ring structure of pyrrolidine is beneficial for exploring pharmacophore space due to its sp3 hybridization, contributing to stereochemistry and enhancing three-dimensional coverage through a phenomenon known as "pseudorotation". These properties are crucial in the design of novel compounds with target selectivity, showcasing the potential for creating diverse bioactive molecules with varied biological profiles (Li Petri et al., 2021).
Bioactive Compound Synthesis
The synthesis and functionalization of pyrrolidine rings are central themes in medicinal chemistry, with implications for developing drugs with specific biological activities. The review by Li Petri et al. (2021) delves into synthetic strategies for constructing the pyrrolidine ring from various precursors or by functionalizing preformed rings, such as proline derivatives. The stereochemistry of pyrrolidine derivatives, influenced by stereoisomers and substituents' spatial orientation, plays a critical role in their biological activity, offering insights into designing new compounds with desired effects.
Pharmacological Potentials
The pharmacological exploration of pyrrolidine derivatives extends across a range of therapeutic areas. Pyrrolidine-based compounds have been investigated for anticancer, antimicrobial, and antiviral activities, demonstrating the heterocycle's versatility as a pharmacophore unit. The specific target identification for these activities underscores the potential of pyrrolidine and its derivatives in contributing to the development of drugs with precise mechanisms of action, thus reinforcing the importance of this scaffold in drug discovery (Petri et al., 2020).
Orientations Futures
The future directions for research on 3-(4-Ethylphenoxy)pyrrolidine hydrochloride and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, more research could be conducted to explore the potential of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride in various applications, such as in the development of new drugs or biochemicals for proteomics research .
Propriétés
IUPAC Name |
3-(4-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJBEXEVLLLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)
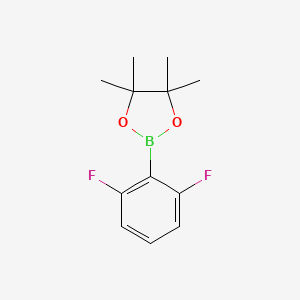
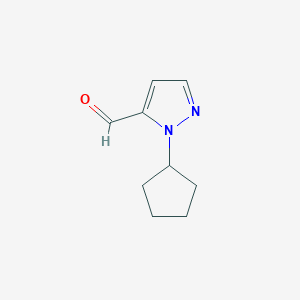
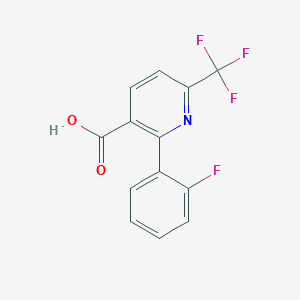

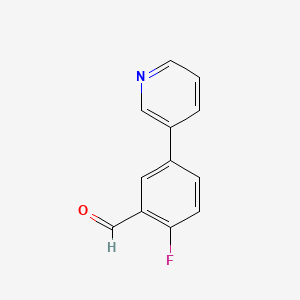
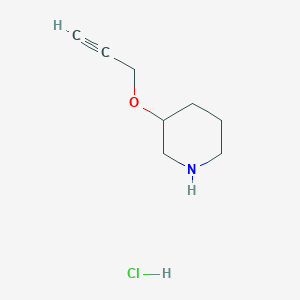
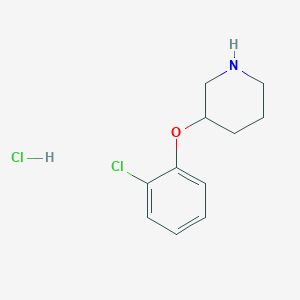
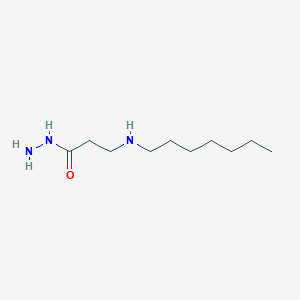

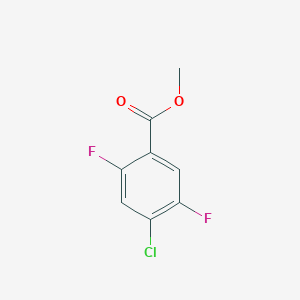
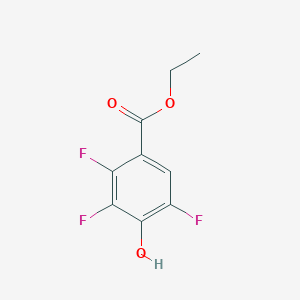
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)
